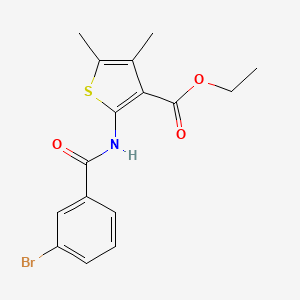

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-6-5-7-12(17)8-11/h5-8H,4H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFNKOGAUYQLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by amide formation and esterification. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to convert the amide group to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and amide groups can facilitate binding to these targets, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate with structurally related analogs, emphasizing physicochemical properties, synthesis, and bioactivity.

Structural and Functional Differences

Substituent Effects on Bioactivity: Phenolic hydroxyl groups (e.g., in compound 3e from ) enhance antioxidant and anti-inflammatory activities due to radical scavenging capabilities. Halogen substituents: Bromine (target compound) vs. chlorine (dichloro analog ). Bromine’s larger atomic radius may improve binding to hydrophobic pockets in enzymes or receptors, but this remains speculative without direct data.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives, which are synthesized in 72–94% yields via Knoevenagel condensation . Selenium-containing analogs (e.g., ) require specialized handling due to selenium’s toxicity, complicating their synthesis compared to brominated derivatives.

Thermal stability: Selenium-containing compounds decompose at higher temperatures (265–267°C), while phenolic derivatives melt at lower ranges (215–216°C), indicating varied stability.

Bioactivity Comparison

- Antioxidant Activity: Phenolic derivatives (e.g., compound 3e) show superior radical scavenging in DPPH and NO assays due to –OH groups . Brominated analogs are untested but may rely on bromine’s electron-withdrawing effects to stabilize radical intermediates.

- Anti-inflammatory Activity : Compound 3e achieves 83.1% edema inhibition, comparable to diclofenac (85%) . The target compound’s efficacy depends on whether the 3-bromo group modulates COX-2 inhibition or cytokine production.

Biological Activity

Ethyl 2-(3-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound notable for its potential biological activity. This article explores its synthesis, characterization, and biological effects, particularly in the context of medicinal chemistry and drug discovery.

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions utilizing appropriate starting materials. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which provides insights into its molecular structure.

Synthetic Route

- Starting Materials : The synthesis typically begins with 4,5-dimethylthiophene-3-carboxylic acid.

- Bromination : The introduction of the bromobenzamide moiety is achieved through electrophilic aromatic substitution.

- Esterification : The final step involves esterification to yield the ethyl ester.

Characterization Techniques

- NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Mass Spectrometry : Provides molecular weight confirmation and structural information.

In Vitro Assays

This compound has been evaluated for its biological activity through various in vitro assays.

Xanthine Oxidase Inhibition

One of the primary focuses of research has been on its inhibitory effects on xanthine oxidase (XO), an enzyme involved in purine metabolism. The compound exhibited significant inhibitory activity with an IC50 value of 0.45 µM, indicating strong potential as a therapeutic agent against conditions like gout and hyperuricemia.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that di-substituted derivatives tend to show higher potency compared to mono-substituted ones. The para-substitution on the benzamide ring is particularly crucial for enhancing XO inhibitory potential.

Case Study 1: Xanthine Oxidase Inhibition

In a study involving various thiophene derivatives, this compound was found to be one of the most potent inhibitors of xanthine oxidase among tested compounds. This suggests its potential utility in managing uric acid levels in patients with gout.

Case Study 2: Interaction Studies

Preliminary interaction studies indicate that this compound may bind effectively to proteins involved in cell signaling pathways. Understanding these interactions is essential for evaluating both therapeutic efficacy and possible side effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-(4-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate | C16H16BrNO3S | Different substitution pattern; lower potency against XO |

| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | C13H15NO2S | Lacks bromine; simpler structure; lower reactivity |

| Ethyl 2,5-dibromothiophene-3-carboxylate | C11H10Br2O2S | Contains two bromine atoms; used in semiconductor applications |

This table illustrates how this compound stands out due to its specific functional group arrangement and biological activity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.